molecular formula C14H20O4 B12613101 4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one CAS No. 873000-27-2

4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one

Cat. No.: B12613101
CAS No.: 873000-27-2
M. Wt: 252.31 g/mol
InChI Key: YYVZKGWTALLLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one is a complex organic compound that features a furan ring, a dioxolane ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanol with a furan derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, the furan ring may interact with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar dioxolane ring.

    2-Methyl-1,3-dioxolane: Shares the dioxolane moiety but lacks the furan and butanone groups.

    Furan-2-carboxaldehyde: Contains the furan ring but differs in other functional groups.

Uniqueness

4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

873000-27-2

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

4-[5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl]butan-2-one

InChI

InChI=1S/C14H20O4/c1-11(15)3-4-12-5-6-13(18-12)7-8-14(2)16-9-10-17-14/h5-6H,3-4,7-10H2,1-2H3

InChI Key

YYVZKGWTALLLLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(O1)CCC2(OCCO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.